molecular formula C27H29N7O2 B11183503 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11183503
M. Wt: 483.6 g/mol
InChI Key: PAQLDPHLJYIFDS-UHFFFAOYSA-N
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Description

6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with piperazine and phenoxyphenyl groups

Preparation Methods

The synthesis of 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The initial step involves the reaction of 3-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form the 3-methoxyphenylpiperazine intermediate.

    Mannich reaction: The intermediate is then subjected to a Mannich reaction with formaldehyde and a secondary amine to introduce the methyl group.

    Triazine core formation: The final step involves the cyclization of the intermediate with cyanuric chloride to form the triazine core, followed by substitution with 4-phenoxyphenylamine to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the piperazine moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, such as polymers and coatings, with specific properties.

    Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential therapeutic effects and toxicity profiles.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine include:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C27H29N7O2

Molecular Weight

483.6 g/mol

IUPAC Name

6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C27H29N7O2/c1-35-24-9-5-6-21(18-24)34-16-14-33(15-17-34)19-25-30-26(28)32-27(31-25)29-20-10-12-23(13-11-20)36-22-7-3-2-4-8-22/h2-13,18H,14-17,19H2,1H3,(H3,28,29,30,31,32)

InChI Key

PAQLDPHLJYIFDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)OC5=CC=CC=C5)N

Origin of Product

United States

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